molecular formula C18H23N5NaO8P B1668022 Bucladesine sodium CAS No. 16980-89-5

Bucladesine sodium

カタログ番号: B1668022
CAS番号: 16980-89-5
分子量: 491.4 g/mol
InChIキー: KRBZRVBLIUDQNG-JBVYASIDSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ブクラデシンは、ジブチリル環状アデノシン一リン酸としても知られており、内因性環状アデノシン一リン酸の作用を模倣する環状ヌクレオチド誘導体です。細胞膜透過性の環状アデノシン一リン酸アナログであり、ホスホジエステラーゼ阻害剤として作用します。 ブクラデシンは、実験条件下で細胞に正常な生理学的反応を誘発する能力があるため、科学研究で広く使用されています .

準備方法

ブクラデシンは、環状アデノシン一リン酸を酪酸無水物でエステル化することにより、一連の化学反応を経て合成することができます。合成経路には通常、次の手順が含まれます。

ブクラデシンの工業生産方法は、同様の合成経路を伴いますが、大規模生産に最適化されています。 これらの方法には、高収率と高純度を確保するために、連続フロー反応や自動精製システムが含まれる場合があります .

化学反応の分析

ブクラデシンは、次のものを含むさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、水、酸、塩基、酸化剤などがあります。 これらの反応から形成される主な生成物は、環状アデノシン一リン酸と酪酸です .

科学研究への応用

ブクラデシンは、次のものを含む幅広い科学研究への応用があります。

科学的研究の応用

Bucladesine sodium, also known as Dibutyryl-cAMP sodium salt (DBcAMP), is a stabilized cyclic AMP (cAMP) analog with diverse applications in scientific research due to its ability to mimic cAMP's action and inhibit phosphodiesterase (PDE) . It is a cell-permeable compound that can induce normal physiological responses when added to cells under experimental conditions .

Scientific Research Applications

This compound is widely employed in various research applications, including:

  • Mimicking cAMP: Bucladesine mimics the action of endogenous cAMP, which allows it to be used in experiments where cAMP is needed to elicit a physiological response .
  • Phosphodiesterase Inhibition: It acts as a phosphodiesterase (PDE) inhibitor, raising intracellular levels of cAMP .
  • Anti-inflammatory Activity: this compound exhibits anti-inflammatory properties, making it useful in studies related to inflammation .
  • Wound Healing: It has been used as a topical treatment for impaired wound healing due to its ability to promote tissue repair .
  • Skin Ulcer Treatment: Bucladesine has shown effectiveness in treating chronic skin ulcers, including decubitus ulcers . In a study, recombinant basic fibroblast growth factor with this compound was administered to treat skin ulcers .
  • Attenuation of Morphine Withdrawal Syndrome: Studies have shown that bucladesine can significantly attenuate morphine withdrawal syndrome in mice .

Solubility and Preparation

Bucladesine (sodium salt) is supplied as a crystalline solid . For preparing stock solutions, it can be dissolved in organic solvents such as DMSO and dimethyl formamide, with a solubility of approximately 5 mg/ml . Further dilutions into aqueous buffers or isotonic saline are recommended before biological experiments, ensuring that the residual amount of organic solvent is insignificant . Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers . The solubility of bucladesine (sodium salt) in PBS (pH 7.2) is approximately 10 mg/ml . It is advised to prepare fresh solutions and not store aqueous solutions for more than one day .

Percutaneous Absorption

The percutaneous absorption of bucladesine has been evaluated in rats with normal skin, stripped skin, and full-thickness abrasion models . Absorption from aqueous solutions or ointments was very low in intact skin . However, when applied to excised skin, DBcAMP was absorbed rapidly and almost completely . In damaged skin models, polyethylene glycol (PEG) ointment showed a better absorption profile compared to petrolatum ointment, indicating its suitability for treating skin ulcers .

Treatment of Dermal Ulcer with Autologous Fibrin Glue (AFG)

In a pilot study, autologous fibrin glue (AFG) was used to treat dermal ulcers in two patients with skin ulcers on their lower extremities . These patients showed resistance to conventional treatments and were ineligible for autologous skin transplantation . AFG was administered to 50% of each ulcer area, while the remaining area was treated with recombinant basic fibroblast growth factor with this compound .

Outcomes:

  • In one participant, the skin ulcer resulting from trauma showed better improvement in the AFG-treated area .
  • Although AFG did not demonstrate superiority in reducing the ulcer area in a patient with scleroderma, it effectively prevented continuous exudation from the edge of the swollen skin surrounding the ulcer .

The study concluded that AFG showed effective and beneficial results for wound healing of refractory skin ulcers and prevented exudation without any severe adverse events .

Reduction of Arachidonic Acid-Induced Ear Swelling

作用機序

ブクラデシンは、内因性環状アデノシン一リン酸の作用を模倣することでその効果を発揮します。それは細胞膜を透過し、細胞内で環状アデノシン一リン酸に変換されます。細胞内環状アデノシン一リン酸レベルの上昇は、タンパク質キナーゼAを活性化し、次にさまざまな標的タンパク質をリン酸化し、それらの活性の調節につながります。 この一連のイベントは、遺伝子発現、代謝、細胞生存などの複数の細胞プロセスに影響を与えます .

類似化合物との比較

ブクラデシンは、環状アデノシン一リン酸や環状グアノシン一リン酸などの他の環状ヌクレオチドアナログに似ています。ブクラデシンは、細胞膜を透過する能力と、ホスホジエステラーゼによる分解に対する耐性において独特です。 これは、細胞における環状アデノシン一リン酸依存性プロセスを研究するための貴重なツールとなっています .

類似の化合物には次のものがあります。

ブクラデシンのユニークな特性は、特に環状アデノシン一リン酸依存性プロセスの研究と新しい治療薬の開発において、科学研究のための強力なツールとなっています。

生物活性

Bucladesine sodium, also known as dibutyryl-cAMP sodium salt, is a synthetic analog of cyclic adenosine monophosphate (cAMP). It has garnered attention for its significant biological activities, particularly in the fields of cell signaling, inflammation modulation, and wound healing. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

This compound is characterized by its ability to mimic the action of endogenous cAMP, functioning primarily as a phosphodiesterase (PDE) inhibitor. This mechanism leads to an increase in intracellular cAMP levels, which activates protein kinase A (PKA) and subsequently influences various cellular processes.

Key Properties

PropertyValue
Chemical NameThis compound
CAS Number16980-89-5
Molecular FormulaC₁₈H₂₃N₅NaO₈P
Purity≥ 98%
SolubilitySoluble in propylene glycol, DMSO, and water

1. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It has been shown to reduce arachidonic acid-induced ear swelling in animal models, indicating its potential for treating inflammatory skin conditions.

  • In a study, topical administration of bucladesine reduced ear swelling by 28% at a concentration of 1.5% compared to control groups (p < 0.01) .

2. Wound Healing

The compound has been utilized in clinical settings for its wound healing properties. A notable formulation marketed in Japan was an ointment designed for treating skin ulcers, which showed favorable effects on diabetic foot ulcers and pressure sores before being withdrawn from the market due to formulation issues .

3. Neurite Outgrowth

Research indicates that bucladesine promotes neurite outgrowth in cell cultures, suggesting its role in neuroprotection and potential applications in neurodegenerative diseases .

4. Cardiovascular Effects

This compound has been evaluated for its cardiovascular effects. Studies have shown that it can induce vasodilation without significant positive inotropic effects, distinguishing it from other cardiac agents like dobutamine .

Case Studies

  • Topical Application for Skin Inflammation
    • Objective : To evaluate the efficacy of bucladesine in reducing inflammation.
    • Results : A 28% reduction in inflammation at a concentration of 1.5% was observed (p < 0.01), indicating strong anti-inflammatory activity.
  • Neuroprotective Effects
    • Study : Investigated the effect of bucladesine on seizure latency in mice.
    • Findings : Bucladesine reduced seizure latency significantly when administered at a dose of 300 nM/mouse .

Summary of Research Findings

The following table summarizes key research findings regarding the biological activities of this compound:

Study FocusFindingsReference
Anti-inflammatory effects28% reduction in ear swelling at 1.5% concentration
Wound healingFavorable effects on diabetic foot ulcers
Neurite outgrowthEnhanced neurite outgrowth in cell cultures
Cardiovascular effectsInduced vasodilation with minimal inotropic effect

特性

IUPAC Name

sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZRVBLIUDQNG-JBVYASIDSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5NaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

362-74-3 (Parent)
Record name Bucladesine sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dibutyryl 3',5'-cAMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16980-89-5, 19436-29-4, 362-74-3
Record name Bucladesine sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dibutyryl 3',5'-cAMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucladesine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLADESINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZN2C97A7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bucladesine sodium
Reactant of Route 2
Reactant of Route 2
Bucladesine sodium
Reactant of Route 3
Bucladesine sodium
Reactant of Route 4
Reactant of Route 4
Bucladesine sodium
Reactant of Route 5
Reactant of Route 5
Bucladesine sodium
Reactant of Route 6
Reactant of Route 6
Bucladesine sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。